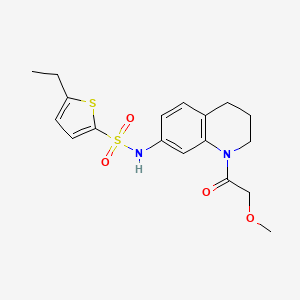

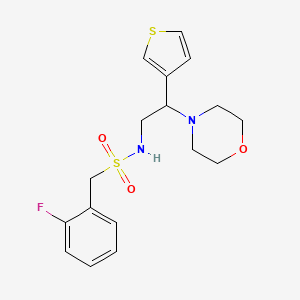

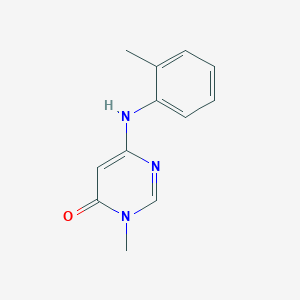

![molecular formula C23H28N4O2 B2398102 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 2034537-01-2](/img/structure/B2398102.png)

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of tetrahydroquinazolin, a type of heterocyclic compound . Heterocyclic compounds play an important role in medicinal chemistry and serve as key templates for numerous therapeutic agents . The majority of biologically active substances contain heterocyclic rings .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral techniques, such as 1H and 13C NMR, LCMS, and IR . These techniques can provide information about the compound’s atomic and molecular structure, including the positions of atoms, chemical bonds, and the overall shape of the molecule.Applications De Recherche Scientifique

Synthesis and Evaluation as Antipsychotic Agents

Heterocyclic analogues, including the specified compound, were synthesized and evaluated for their potential as antipsychotic agents. These compounds were assessed for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Two derivatives demonstrated potent in vivo activities and were found to have significantly less activity in behavioral models predictive of extrapyramidal side effects, indicating potential as antipsychotic agents with reduced side effects (Norman et al., 1996).

Molecular Interactions with CB1 Cannabinoid Receptor

The compound was involved in a study examining its interaction with the CB1 cannabinoid receptor. Through molecular analysis, this research provided insights into how the compound and its analogues bind to the CB1 receptor, offering valuable information for the development of cannabinoid receptor antagonists (Shim et al., 2002).

Enantioselective Synthesis for CGRP Receptor Inhibition

A potent calcitonin gene-related peptide (CGRP) receptor antagonist was developed, demonstrating the importance of the specified compound in the development of treatments for conditions such as migraines. This research highlighted a convergent, stereoselective, and economical synthesis approach (Cann et al., 2012).

Anticancer Properties

Novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives, related to the specified compound, were synthesized and shown to induce intrinsic apoptosis pathways in colon cancer cells, highlighting their potential as anticancer agents (Gamal-Eldeen et al., 2014).

Antibacterial Activity

Derivatives of the compound were synthesized and characterized, showing good antibacterial activity against various Gram-positive and Gram-negative bacterial strains. This research underscores the potential of these compounds in developing new antibacterial agents (Selvakumar & Elango, 2017).

Propriétés

IUPAC Name |

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-isochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c28-23(21-13-16-5-1-2-6-17(16)14-29-21)26-18-9-11-27(12-10-18)22-19-7-3-4-8-20(19)24-15-25-22/h1-2,5-6,15,18,21H,3-4,7-14H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSVXWZAJGAONI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC5=CC=CC=C5CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

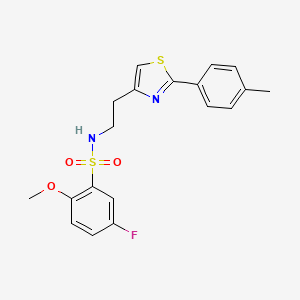

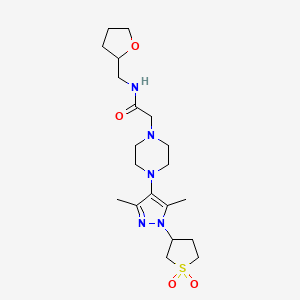

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)

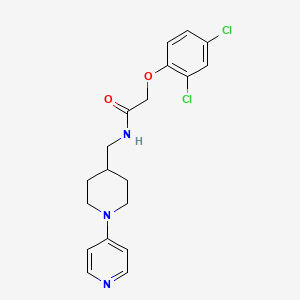

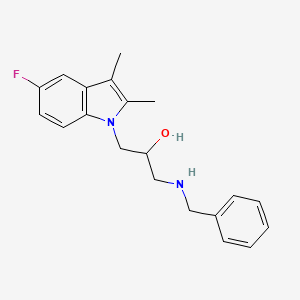

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)

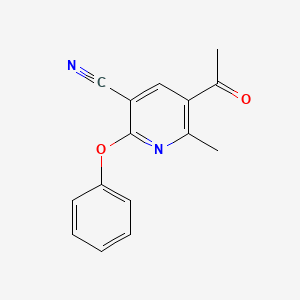

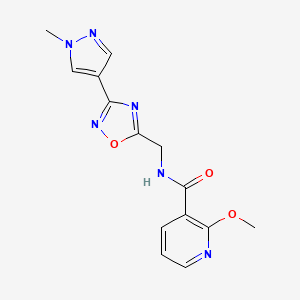

![1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide](/img/structure/B2398030.png)

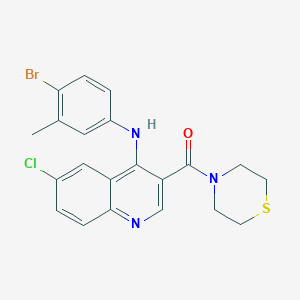

![7-(3-bromophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2398033.png)